methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Boc protecting group under acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI as catalysts.
Reduction: Acidic conditions to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tert-butyl peresters.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including peptides and proteins.
Medicine: Potential use in drug development as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate involves the reactivity of the Boc protecting group and the sulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The sulfonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butyl peresters: Synthesized from aldehydes and TBHP.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic electronics.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is unique due to its combination of a Boc protecting group and a sulfonyl group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C11H21NO6S |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)6-7-19(5,15)16/h8H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
XAWDOJXESCPBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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